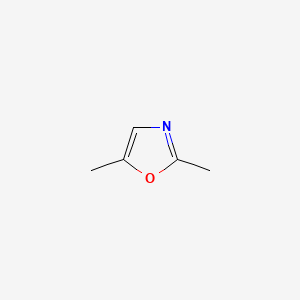

2,5-Dimethyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-3-6-5(2)7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAUQTCATRWAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177567 | |

| Record name | 2,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 2,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23012-11-5 | |

| Record name | 2,5-Dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2TP6H91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,5-Dimethyloxazole chemical properties and structure

This guide provides an in-depth technical analysis of 2,5-Dimethyloxazole, focusing on its physicochemical properties, synthetic pathways, and pivotal role in heterocyclic transformations such as the Diels-Alder reaction for pyridine synthesis.

Executive Summary

This compound (CAS: 23012-11-5) is a 1,3-oxazole derivative characterized by methyl substitution at the C2 and C5 positions.[1] It serves as a critical heterocyclic building block in organic synthesis, particularly in the construction of pyridines via Diels-Alder cycloaddition (the Kondrat'eva reaction).[2] Beyond its synthetic utility, it is a potent flavorant exhibiting nutty and roasted aromatic profiles, naturally occurring in roasted coffee and cocoa. This guide details its structural dynamics, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and agrochemical development.

Physicochemical Profile & Structural Analysis[3]

Structural Dynamics

The oxazole ring is a

-

Electronic Distribution: The C2 position is electronically depleted due to the inductive effect of the adjacent oxygen and nitrogen. The C5 position is nucleophilic, while C4 is the primary site for electrophilic substitution.

-

Substituent Effects: The methyl groups at C2 and C5 act as weak electron donors (+I effect), stabilizing the ring and slightly increasing the basicity of the nitrogen compared to the parent oxazole.[2]

Key Physical Properties[4][5]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 97.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 117–118 °C | @ 760 mmHg |

| Density | ~0.97 g/mL | Estimated (based on 4-ethyl analog) |

| Refractive Index ( | 1.440–1.445 | |

| Solubility | Ethanol, Methanol, Ether | Miscible with organic solvents; sparingly soluble in water |

| Odor Profile | Green, Nutty, Roasted, Meaty | High dilution threshold |

| Basicity ( | ~2.0–3.0 (Conjugate Acid) | Weak base; protonation occurs at N3 |

Synthetic Methodology: The Robinson-Gabriel Cyclodehydration[9]

The most robust route to this compound is the Robinson-Gabriel synthesis , which involves the intramolecular cyclodehydration of 2-acylaminoketones.

Reaction Mechanism

The precursor,

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from

Reagents:

- -(2-oxopropyl)acetamide (1.0 eq)[2]

-

Phosphorus Oxychloride (

) (3.0 eq) or Polyphosphoric Acid (PPA)[2] -

Sodium Bicarbonate (

) (sat.[2][3] aq.)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve

-(2-oxopropyl)acetamide (10 g) in -

Cyclization: Heat the mixture to 90–100°C for 2–3 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). Disappearance of the starting amide spot indicates completion.

-

Quenching: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

. Caution: Exothermic reaction; -

Neutralization: Carefully neutralize the aqueous solution with saturated

until pH ~8. -

Extraction: Extract the aqueous layer with DCM (

mL).[2] Combine organic phases. -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Distillation: Purify the crude oil via fractional distillation (atmospheric pressure). Collect the fraction boiling at 116–118°C.

Synthesis Workflow Diagram

Figure 1: Robinson-Gabriel cyclodehydration pathway converting

Reactivity & Functionalization: The Diels-Alder Gateway

The defining chemical feature of this compound is its ability to function as a diene in Diels-Alder [4+2] cycloadditions. This reactivity is exploited to synthesize substituted pyridines (Vitamin B6 precursors) and furans.[2]

The Kondrat'eva Reaction (Oxazole Pyridine)

When reacted with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid), the oxazole forms a bicyclic adduct which spontaneously eliminates water (or alcohol) to yield a pyridine derivative.[2]

Reaction with Maleic Anhydride:

-

Cycloaddition: this compound reacts with maleic anhydride to form the endo-7-oxabicyclo[2.2.1]heptene adduct.

-

Aromatization: Acid-catalyzed dehydration of the adduct yields 2,6-dimethylcinchomeronic anhydride (a pyridine derivative).

Electrophilic Substitution at C4

The C4 position is the only open site for electrophilic attack.

-

Nitration: Reaction with

yields 2,5-dimethyl-4-nitrooxazole. -

Halogenation: Reaction with NBS (N-bromosuccinimide) yields 2,5-dimethyl-4-bromooxazole, a versatile intermediate for cross-coupling (Suzuki/Stille).

Reactivity Mapping Diagram

Figure 2: Divergent reactivity pathways: Cycloaddition (Pyridine synthesis) vs. Electrophilic Substitution.[2]

Spectroscopic Characterization

Identification of this compound relies on distinct NMR and MS signatures.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| C2-CH3 | 2.45 – 2.50 | Singlet | 3H | Methyl adjacent to N/O |

| C5-CH3 | 2.25 – 2.30 | Singlet | 3H | Methyl adjacent to O |

| C4-H | 6.60 – 6.80 | Singlet | 1H | Ring proton (Aromatic) |

Note: The C2-methyl is typically more deshielded than the C5-methyl due to the electron-withdrawing nature of the C=N bond.

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 97 (Base peak often 97 or 42/43 due to ring fragmentation).[2] -

Fragmentation: Loss of

or nitrile fragments is common.

Applications in Drug Discovery[2]

-

Bioisosterism: The oxazole ring is often used as a bioisostere for amide bonds or thiazoles in peptide mimetics, improving metabolic stability against hydrolysis.

-

Metabolic Stability: 2,5-Substitution blocks the primary metabolic soft spots (C2 and C5 oxidation), forcing metabolism to occur on the alkyl side chains or at the C4 position, often extending half-life.

-

Vitamin B6 Synthesis: Historically, the reaction of 4-methyl-5-ethoxyoxazole (and related derivatives like 2,5-dimethyl) with dienophiles is a key industrial route to Pyridoxine (Vitamin B6).

References

-

Robinson-Gabriel Synthesis Protocol

-

Diels-Alder Reactivity (Kondrat'eva Reaction)

-

Physical Properties & Flavor Profile

-

Spectral Data (NMR/MS)

Sources

2,5-Dimethyloxazole CAS number and molecular weight

Part 1: Executive Summary

2,5-Dimethyloxazole (CAS: 23012-11-5) is a heteroaromatic building block characterized by its low molecular weight (97.12 g/mol ) and high volatility. Unlike its 4-ethyl homologue—widely used in flavor chemistry—the 2,5-dimethyl parent compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis.

Its utility stems from the orthogonal reactivity of its three active sites: the basic nitrogen (N3), the nucleophilic C4 position, and the acidic lateral methyl group at C2. This guide provides a rigorous technical breakdown of its physicochemical constants, synthetic pathways, and handling protocols, designed to support high-precision research workflows.

Part 2: Chemical Identity & Physical Constants

The following data aggregates experimentally verified constants. Note the distinction between the target compound and its common isomers (2,4-dimethyl and 4,5-dimethyl).

| Property | Value | Notes |

| Chemical Name | 2,5-Dimethyl-1,3-oxazole | IUPAC |

| CAS Number | 23012-11-5 | Warning:[1][2] Do not confuse with 2,5-dimethyl-4-ethyloxazole (30408-61-8). |

| Molecular Formula | ||

| Molecular Weight | 97.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic |

| Boiling Point | 117–118 °C | @ 760 mmHg |

| Density | 0.986 g/mL | @ 21 °C |

| Flash Point | ~21–30 °C (Estimated) | Class 3 Flammable Liquid |

| Solubility | Miscible in EtOH, Et₂O, THF | Sparingly soluble in water |

| pKa (Conjugate Acid) | ~2.0–2.5 | Weakly basic nitrogen |

Part 3: Synthetic Pathways

The most robust route to this compound is the Robinson-Gabriel Synthesis , a cyclodehydration of

Protocol: Robinson-Gabriel Cyclodehydration

Mechanism:

The precursor,

Step-by-Step Methodology:

-

Precursor Synthesis: Acetylate

-aminoacetone hydrochloride using acetic anhydride ( -

Cyclization: Treat the resulting

-acetonylacetamide with concentrated sulfuric acid ( -

Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with

(exothermic) to pH 8. -

Isolation: Extract with dichloromethane (

). Dry organic phase over -

Purification: Distill at atmospheric pressure (BP 117 °C) to yield the pure oil.

Visualization of Synthesis Logic:

Figure 1: The Robinson-Gabriel synthesis pathway involves acid-mediated cyclodehydration.

Part 4: Reactivity Profile & Functionalization

Understanding the electronic bias of the oxazole ring is critical for successful functionalization. This compound presents a unique reactivity landscape:

-

C2-Methyl Acidity (Lateral Lithiation): The protons on the C2-methyl group are significantly more acidic (pKa ~21) than the C4 aromatic proton. Strong bases (e.g.,

-BuLi) will preferentially deprotonate the lateral C2-methyl position, not the ring C4. -

C4-Electrophilic Substitution: The C4 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), such as halogenation or nitration, provided the conditions do not destroy the ring.

Critical Workflow: Regioselective Functionalization

-

Path A: Lateral Functionalization (C2-Modification)

-

Reagent:

-Butyllithium ( -

Outcome: Formation of the aza-enolate lithio-species, which reacts with electrophiles (aldehydes, alkyl halides) to extend the C2 side chain.

-

Note: Requires strictly anhydrous conditions.

-

-

Path B: Ring Functionalization (C4-Modification)

-

Reagent:

-Bromosuccinimide (NBS) in DMF or -

Outcome: 4-Bromo-2,5-dimethyloxazole. This intermediate allows for subsequent Suzuki/Stille couplings to install aryl or heteroaryl groups at C4.

-

Reactivity Logic Map:

Figure 2: Divergent reactivity pathways controlled by reagent choice (Base vs. Electrophile).

Part 5: Applications in Drug Discovery

-

Bioisosterism: The this compound ring serves as a stable bioisostere for esters and amides . It mimics the planar geometry and hydrogen-bond acceptor properties of the carbonyl group while improving metabolic stability against esterases.

-

Peptide Mimetics: Used in the synthesis of peptidomimetics where the oxazole ring constrains the peptide backbone, reducing conformational entropy and potentially increasing receptor binding affinity.

-

Intermediate for Primary Amines: As detailed in advanced synthesis guides, this compound can be converted to (2,5-dimethyl-1,3-oxazol-4-yl)methylamine , a privileged scaffold for exploring GPCR ligands.

Part 6: Safety & Handling

-

Flammability: With a flash point near ambient temperature (~21–30 °C), this compound is a Class 3 Flammable Liquid . Store in a flammables cabinet away from static discharge sources.

-

Storage: Hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolysis or oxidative degradation.

-

Regulatory: Unlike its 4-ethyl derivative (FEMA 4395), this compound is not generally approved for direct use as a flavoring agent in food products. It should be treated strictly as a chemical intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, this compound. Retrieved from [Link][3]

-

The Good Scents Company (2025). this compound Material Safety & Properties. Retrieved from [Link]

-

CAS Common Chemistry (2025). Details for CAS RN 23012-11-5. Retrieved from [Link][1][3]

- Evans, D. A., et al. (1999).Selective Lithiation of 2-Methyloxazoles. Organic Letters.

Sources

Technical Monograph: Spectroscopic Profiling of 2,5-Dimethyloxazole

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2,5-Dimethyloxazole. It is written from the perspective of a Senior Application Scientist, focusing on data integrity, causal analysis of spectral features, and robust experimental workflows.

CAS: 20662-84-4 | Formula: C

Executive Summary & Structural Context

This compound is a heteroaromatic volatile often identified in the Maillard reaction products of roasted coffee and processed meats. For the pharmaceutical and flavor chemist, accurate identification relies on distinguishing this specific isomer from its congeners (2,4-dimethyl- or 4,5-dimethyloxazole).

The structural core consists of a five-membered oxazole ring substituted at the 2-position (between oxygen and nitrogen) and the 5-position (adjacent to oxygen).[1][2] The lack of substitution at the 4-position provides a critical diagnostic proton (

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying side-products. The industrial standard is the Robinson-Gabriel Cyclodehydration .

Pathway:

Mass Spectrometry (EI-MS): The Fingerprint

Methodology: Electron Ionization (70 eV). Core Logic: Oxazoles undergo characteristic Retro-Diels-Alder (rDA) cleavages. The stability of the aromatic ring yields a strong molecular ion, but the specific bond ruptures define the fingerprint.

Fragmentation Pathway Analysis

The fragmentation of this compound (m/z 97) is driven by the cleavage of the O-C2 and N-C4 bonds.

-

M+ (m/z 97): The molecular ion is prominent, indicating aromatic stability.

-

[M - CO] (m/z 69): Loss of carbon monoxide is a primary pathway for oxazoles.

-

[M - HCN] (m/z 70): Cleavage of the C2-N3 bond.

-

Acetyl Cation (m/z 43): Often the base peak, arising from the cleavage of the ring to release the acetyl group [CH

-C=O]

Visualization: Fragmentation Logic

Caption: Figure 1. Proposed EI-MS fragmentation pathway for this compound showing primary cleavage routes.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) or KBr pellet (if solid, though typically liquid at RT). Diagnostic Value: IR is most useful here for confirming the absence of carbonyl impurities (from incomplete synthesis) and verifying the C=N heterocycle stretch.

| Functional Group | Wavenumber (cm | Intensity | Assignment Logic |

| C-H Stretch (Ar) | 3100 - 3050 | Weak | C4-H stretch on the oxazole ring. |

| C-H Stretch (Alk) | 2980 - 2920 | Medium | Methyl group C-H stretches. |

| C=N Stretch | 1580 - 1560 | Strong | Characteristic oxazole ring breathing. |

| C=C Stretch | 1490 - 1480 | Medium | Ring skeletal vibration. |

| C-O-C Stretch | 1080 - 1050 | Strong | Ether linkage within the ring. |

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[3] Solvent: CDCl

H NMR Data (Proton)

The spectrum is simple but diagnostic. We expect two methyl singlets and one aromatic singlet.

| Proton | Shift ( | Multiplicity | Integration | Structural Assignment |

| H-4 | 6.60 - 6.75 | Singlet (s) | 1H | The only ring proton. Its position is upfield relative to benzene due to electron density from the oxygen, but deshielded by the C=N. |

| 2-Me | 2.35 - 2.45 | Singlet (s) | 3H | Deshielded by flanking N and O atoms (most downfield methyl). |

| 5-Me | 2.20 - 2.30 | Singlet (s) | 3H | Adjacent to Oxygen, slightly more shielded than 2-Me. |

C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the methyl groups.

| Carbon | Shift ( | Assignment |

| C-2 | 158.0 - 160.0 | N=C-O carbon (Most deshielded). |

| C-5 | 148.0 - 150.0 | O-C=C carbon. |

| C-4 | 121.0 - 123.0 | N-C=C carbon (Proton bearing). |

| 2-Me | 13.5 - 14.5 | Methyl attached to C2. |

| 5-Me | 10.5 - 11.5 | Methyl attached to C5. |

Experimental Workflow & Validation

To ensure data reproducibility, the following workflow is recommended for characterization. This protocol minimizes solvent effects and hydrolysis risks.

Workflow Diagram

Caption: Figure 2. Standardized workflow for spectroscopic validation of oxazole derivatives.

Protocol Details

-

Solvent Choice: Use CDCl

stored over molecular sieves. Traces of acid in aged chloroform can protonate the oxazole nitrogen, causing significant downfield shifts and line broadening. -

Shimming: Oxazole methyls are often long-range coupled to the ring proton (allylic coupling,

Hz). Good shimming is required to resolve this fine structure, often appearing as broadened singlets rather than sharp lines. -

Integration Check: The ratio of the aromatic proton (H4) to the methyls must be exactly 1:3:3. Any deviation suggests the presence of the 2,4-dimethyl isomer (where H5 would be the proton, appearing further downfield >7.0 ppm).

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. Compound: 4-Ethyl-2,5-dimethyloxazole (Analogous Spectral Data).[2][5] (Used for comparative shift logic). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]

Technical Guide: Natural Occurrence and Sources of 2,5-Dimethyloxazole

This guide details the natural occurrence, formation mechanisms, and analytical profiling of 2,5-Dimethyloxazole , a potent volatile heterocyclic compound.

Executive Summary

This compound (CAS: 23012-11-5) is a volatile heterocyclic compound characterized by a nutty, roasted, and metallic aroma profile. While structurally simple, its presence in nature is a specific indicator of either high-temperature thermal processing (Maillard reaction) or specific microbial metabolic pathways (yeast fermentation).

For drug development and flavor scientists, this compound serves two critical roles:

-

Maillard Biomarker: It acts as a stable marker for the "Strecker degradation" phase of the Maillard reaction in food matrices like coffee and meat.

-

Metabolic Byproduct: Its presence in fermentation broths (Saccharomyces cerevisiae) indicates specific amino acid catabolism, relevant for optimizing biosynthetic pathways in metabolic engineering.

Chemical Profile & Organoleptic Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 2,5-Dimethyl-1,3-oxazole |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Odor Threshold | ~10 ng/L (ppt) in water |

| Aroma Descriptors | Green, nutty, roasted, metallic, vegetable-like |

| LogP | ~0.8 (Lipophilic, high affinity for fat matrices) |

| Boiling Point | 117–118 °C |

Natural Occurrence & Sources

Thermogenic Sources (Food Matrices)

The primary source of this compound in the human diet is thermal processing. It is not typically present in raw plant tissue but is generated de novo during roasting or frying.

-

Roasted Coffee (Coffea arabica, Coffea canephora):

-

Found in the volatile fraction of roasted beans.

-

Concentration: Trace levels (< 0.01% of total volatiles), yet highly impactful due to a low odor threshold.

-

Differentiation: Higher abundance in Dark Roast profiles due to extended Strecker degradation.

-

-

Cocoa & Chocolate:

-

Formed during the roasting of fermented cocoa beans. Contributes to the "earthy" and "nutty" base notes.

-

-

Fried Meats & Potatoes:

-

Detected in the headspace of fried chicken and french fries. The high lipid content of these matrices traps the lipophilic oxazole, releasing it upon mastication.

-

Biogenic Sources (Microbial)

-

Yeast (Saccharomyces cerevisiae):

-

Identified as a secondary metabolite in fermentation broths.

-

Context: Unlike the thermal pathway, this production occurs at physiological temperatures (30°C), suggesting an enzymatic route linked to amino acid catabolism (Ehrlich pathway).

-

Mechanisms of Formation[1][4][5][6][7][8][9]

Understanding the genesis of this compound allows researchers to modulate its concentration in product formulations.

The Maillard Pathway (Thermogenic)

The dominant pathway involves the interaction of Threonine (amino acid) and reducing sugars (Glucose/Fructose).

-

Strecker Degradation: Threonine is oxidatively deaminated to form 2-amino-3-ketobutyrate .

-

Decarboxylation: This unstable intermediate decarboxylates to form Aminoacetone .

-

Condensation & Cyclization: Aminoacetone reacts with a 2-carbon fragment (e.g., acetaldehyde from sugar fragmentation) or undergoes self-condensation and subsequent oxidation to close the oxazole ring.

Visualization of Formation Pathway

Figure 1: Thermogenic formation pathway of this compound via Threonine degradation and Maillard condensation.

Analytical Methodologies

Due to its high volatility and low concentration, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for detection.

Sample Preparation Protocol (HS-SPME)

This protocol is self-validating through the use of an internal standard.

-

Matrix Preparation:

-

Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.

-

Add 5 mL saturated NaCl solution (to salt-out volatiles).

-

Internal Standard: Spike with 5 µL of 2-methyl-3-heptanone (10 ppm in methanol). This ketone elutes in a similar region but does not co-elute with the oxazole.

-

-

Incubation:

-

Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

-

-

Extraction:

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small molecules like this compound.

-

Expose fiber to headspace for 30 minutes at 60°C.

-

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| Column | DB-WAX or SolGel-Wax (30m x 0.25mm x 0.25µm) | Polar phase required to separate heterocyclic nitrogen compounds from lipid hydrocarbons. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier for MS stability. |

| Injector | Splitless mode, 250°C | Maximizes sensitivity for trace analytes. |

| Oven Program | 40°C (3 min) → 5°C/min → 240°C (5 min) | Slow ramp ensures separation of this compound from co-eluting pyrazines. |

| MS Mode | SIM (Selected Ion Monitoring) | Essential for quantification. |

| Target Ions | m/z 97 (Molecular Ion), m/z 55 , m/z 42 | m/z 97 is the base peak and parent ion; use m/z 42 for confirmation. |

Analytical Workflow Visualization[2]

Figure 2: Optimized analytical workflow for trace quantification of this compound.

Quantitative Abundance Profile

The following table summarizes the typical abundance of this compound in key sources. Note that "Trace" often implies concentrations < 50 ppb, yet the compound remains sensory-active.

| Source Matrix | State | Estimated Concentration | Detection Frequency |

| Arabica Coffee | Roasted (Medium) | 10 - 150 ppb | High |

| Robusta Coffee | Roasted (Dark) | 50 - 300 ppb | High |

| Fried Chicken | Skin/Breading | < 20 ppb | Moderate |

| French Fries | Deep Fried | < 10 ppb | Low |

| Potable Water | Contaminated | > 10 ng/L (ppt) | Rare (Odor Event) |

References

-

FooDB. (2010). This compound: Chemical Profile and Food Sources. The Metabolomics Innovation Centre. [Link]

-

PubChem. (2025). This compound Compound Summary (CID 89961). National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Odor and Flavor Profile.[Link]

-

Yeast Metabolome Database. (2024). Metabolite: 4-Ethyl-2,5-dimethyloxazole (YMDB01499). (Note: Reference for biogenic origin of related oxazoles). [Link]

-

Shimadzu. (2015). Determination of Odorous Compounds in Water by GC-MS/MS.[Link]

The 2,5-Dimethyloxazole Scaffold: From Bioactive Metabolite to ADC Payload

[1]

Executive Summary

While historically categorized as a flavor constituent (FEMA 4395) found in roasted coffee and cocoa, the This compound scaffold has evolved into a critical pharmacophore in modern medicinal chemistry.[1] Unlike its simple unsubstituted parents, derivatives functionalized at the C4 position exhibit potent biological activities ranging from STING pathway agonism in immuno-oncology to anti-biofilm properties in antimicrobial research.

This guide moves beyond the basic chemistry to explore the high-value applications of this compound derivatives, specifically focusing on their role as stable linkers in Antibody-Drug Conjugates (ADCs) and as core scaffolds in natural product mimics.[1]

Medicinal Chemistry Landscape: The "Dimethyl" Advantage

The this compound core offers distinct advantages over other heterocyclic spacers (like furan or unsubstituted oxazole):

-

Metabolic Stability: The methyl groups at C2 and C5 block common metabolic oxidation sites, extending the half-life of the pharmacophore.

-

Conformational Locking: The steric bulk of the methyls restricts rotation when the oxazole is used as a linker (e.g., in biaryl systems), forcing the molecule into bio-active conformations.

-

Lipophilicity Modulation: The dimethyl motif adds moderate lipophilicity (logP ~1.1 for the core), improving membrane permeability without compromising solubility as severely as phenyl rings.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Caption: The C4 position serves as the primary "handle" for drug design, while C2/C5 methyls provide stability.

Therapeutic Applications & Mechanism of Action

Immuno-Oncology: STING Agonists

The most significant recent application of this scaffold is in the development of Stimulator of Interferon Genes (STING) agonists.[1]

-

Compound 8 (ADC Payload): Researchers have utilized This compound-4-carboxamide as a key structural unit in payloads for Antibody-Drug Conjugates.[1] The oxazole acts as a rigid linker that positions the benzimidazole moieties for optimal binding to the STING dimer interface.

-

Mechanism: Activation of the STING pathway triggers the production of Type I interferons (IFNs) and pro-inflammatory cytokines, turning "cold" tumors "hot" and recruiting T-cells to the tumor microenvironment.

Antimicrobial & Anti-Biofilm: The Macrooxazoles

Isolated from the fungus Phoma macrostoma, Macrooxazoles A–D are natural 2,5-disubstituted oxazole-4-carboxylic acid derivatives.[1]

-

Activity: These compounds show specific activity against Staphylococcus aureus biofilms.[2][3]

-

Data: Macrooxazoles interfere with biofilm formation rather than just killing planktonic bacteria, a crucial trait for treating persistent infections on medical implants.

Table 1: Comparative Biological Activity Data

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

| Macrooxazole A | S. aureus Biofilm | % Inhibition (250 µg/mL) | 65% | [1] |

| Macrooxazole C | S. aureus Biofilm | % Inhibition (250 µg/mL) | 79% | [1] |

| Compound 8 | STING Pathway | EC50 (Reporter Assay) | < 10 nM | [2] |

| 4-Aryl-2,5-dimethyl | E. coli | MIC | 12.5 - 25 µg/mL | [3] |

Experimental Protocols

Protocol A: Synthesis of 4-Aryl-2,5-dimethyloxazoles (Suzuki Coupling)

This protocol is essential for generating library diversity at the C4 position, common in kinase inhibitor and antimicrobial research.[1]

Prerequisites:

-

Substrate: 4-Bromo-2,5-dimethyloxazole (commercially available or synthesized via bromination of this compound).[1]

-

Reagent: Aryl boronic acid (1.2 equiv).[4]

Step-by-Step Methodology:

-

Preparation: In a dry Schlenk flask, combine 4-bromo-2,5-dimethyloxazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Potassium Carbonate (

, 2.0 mmol). -

Solvent System: Add a degassed mixture of Toluene:Water (4:1 v/v, 10 mL). The biphasic system helps solubilize inorganic bases.

-

Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an Argon atmosphere.

-

Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL), wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography on silica gel.

Protocol B: Robinson-Gabriel Cyclization (Scaffold Synthesis)

For synthesizing the core this compound-4-carboxylate precursor from scratch.[1]

Step-by-Step Methodology:

-

Acylation: React Ethyl 2-aminopropionate (Alanine ethyl ester) with Acetic Anhydride (2.5 equiv) and Pyridine to form the N-acetyl derivative.[1]

-

Cyclodehydration: Treat the N-acetyl intermediate with POCl3 (Phosphorus Oxychloride) or Polyphosphoric Acid (PPA) at 140°C for 2 hours.

-

Quenching: Pour onto crushed ice and neutralize with Sodium Bicarbonate.

-

Isolation: Extract with ether; distill to obtain the volatile oxazole core.

Diagram 2: Synthetic Workflow (Suzuki Route)

Caption: Palladium-catalyzed cross-coupling workflow for C4 functionalization.

Future Outlook & Challenges

The this compound scaffold is currently under-utilized relative to its potential.[1]

-

Challenge: The electron-rich nature of the ring can make it susceptible to oxidative metabolism if not properly substituted at C4.

-

Opportunity: Its use in PROTACs (Proteolysis Targeting Chimeras) as a rigid, low-molecular-weight linker is a growing area of interest.[1] The specific geometry of the 2,5-dimethyl substitution pattern provides a unique vector for orienting E3 ligase ligands relative to the target protein.

References

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 2020.[1] Link

-

Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry, 2023. Link[1]

-

Synthesis and biological evaluation of 2,5-disubstituted oxazole derivatives. ResearchGate, 2010. Link

-

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem, 2025.[1] Link[1]

-

Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 2010.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

2,5-Dimethyloxazole: Strategic Utilization in Heterocyclic Synthesis

Executive Summary

2,5-Dimethyloxazole (CAS: 23012-11-5) is a privileged heterocyclic scaffold that transcends its conventional role as a flavoring agent to serve as a versatile linchpin in convergent synthesis. For drug development professionals, its utility lies in two distinct reactivity profiles: (1) Regioselective Lateral Metalation , which allows for the rapid elaboration of side chains via electrophilic trapping, and (2) [4+2] Cycloaddition (Diels-Alder) , offering a direct, atom-economical route to substituted pyridines and pyridoxine (Vitamin B6) analogs.

This guide provides a rigorous technical analysis of these pathways, offering self-validating protocols and mechanistic insights to maximize yield and regiocontrol.

Physicochemical Profile & Stability

Before initiating synthesis, the physical parameters of the building block must be understood to optimize reaction stoichiometry and isolation.

Table 1: Critical Physicochemical Properties

| Property | Value | Technical Implication |

| Molecular Formula | C₅H₇NO | Low molecular weight (97.12 g/mol ) allows for high atom economy. |

| Boiling Point | 117–118 °C | Moderate volatility; amenable to purification by distillation but requires care during vacuum concentration. |

| Density | ~0.99 g/mL | Facilitates easy volumetric dosing in flow or batch reactors. |

| pKa (Conjugate Acid) | ~1.0–1.5 | Weakly basic. Protonation occurs at Nitrogen. Stable in mild base; sensitive to strong aqueous acid (hydrolysis to α-amino ketones). |

| Solubility | Miscible in THF, Et₂O, DCM | Compatible with standard organometallic solvents. |

Core Reactivity I: Lateral Lithiation & Functionalization

The Regioselectivity Challenge

This compound possesses three potential sites for deprotonation:

-

C2-Methyl Protons: Acidified by the adjacent electron-withdrawing C=N bond (inductive and resonance stabilization).

-

C5-Methyl Protons: Acidified by the adjacent oxygen, but generally less acidic than the C2 position.

-

C4-Ring Proton: A vinylic proton, typically less acidic than the lateral methyl groups in this specific substitution pattern.

Expert Insight: Under kinetic control (low temperature, steric bulk), lithiation occurs preferentially at the C2-methyl group. This selectivity arises because the resulting carbanion is stabilized by the adjacent nitrogen atom (dipole stabilization) and the extended

Protocol 1: Regioselective C2-Lateral Lithiation

Objective: To generate the C2-lithiated species for reaction with electrophiles (e.g., alkyl halides, aldehydes).

Reagents:

-

This compound (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or Lithium Diethylamide (LDEA) for higher selectivity.

-

Anhydrous THF (0.5 M concentration)

-

Electrophile (e.g., Benzyl bromide, 1.2 equiv)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solvation: Charge with anhydrous THF and this compound. Cool the system to -78 °C (dry ice/acetone bath). Critical: Temperature control is essential to prevent ring fragmentation or equilibration to the C5-anion.

-

Metalation: Add n-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir at -78 °C for 45 minutes.

-

Self-Validation: Quench a small aliquot with D₂O and analyze via ¹H NMR. >95% deuterium incorporation at the C2-methyl (shift ~2.4 ppm) confirms metallation.

-

-

Electrophile Addition: Add the electrophile (neat or in THF) dropwise.

-

Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Quench: Terminate with saturated aqueous NH₄Cl.

Mechanistic Pathway (DOT Visualization):

Caption: Kinetic control at -78°C favors C2-lateral lithiation, stabilized by the adjacent nitrogen lone pair.

Core Reactivity II: Diels-Alder Cycloaddition

Synthesis of Pyridoxine (Vitamin B6) Analogs

The oxazole ring acts as an azadiene in [4+2] cycloadditions. When reacted with electron-poor dienophiles, this compound forms a bicyclic intermediate that undergoes a retro-Diels-Alder reaction (eliminating water or a nitrile) to yield a substituted pyridine.

Reaction Scope:

-

Dienophiles: Diethyl maleate, Acrylic acid, Dimethyl acetylenedicarboxylate (DMAD), Fumaronitrile.

-

Product: 3-Hydroxy-2-methylpyridine derivatives (Pyridoxine core).

Protocol 2: Synthesis of Pyridines via Cycloaddition

Objective: Conversion of this compound to a pyridine derivative.

Reagents:

-

This compound (1.0 equiv)[1]

-

Dienophile (e.g., Maleic Acid or Diethyl Maleate, 1.5 equiv)

-

Solvent: Toluene (for reflux) or neat (if compatible)

-

Catalyst (Optional): Lewis acid (e.g., ZnCl₂) can accelerate the reaction.

Step-by-Step Methodology:

-

Mixture: Combine this compound and the dienophile in a pressure tube or round-bottom flask.

-

Cycloaddition: Heat to 100–120 °C for 12–24 hours. The reaction proceeds via an endo-transition state.

-

Aromatization: The initial adduct (7-oxa-2-azabicyclo[2.2.1]heptene) is unstable.

-

Acidic Workup: Treatment with acid (HCl/EtOH) promotes the elimination of water/methanol to form the aromatic pyridine ring.

-

-

Purification: Neutralize and extract with EtOAc. Purify via silica gel chromatography.

Synthetic Logic (DOT Visualization):

Caption: Transformation of the oxazole core into a pyridine scaffold via [4+2] cycloaddition and subsequent aromatization.

Applications in Drug Discovery

| Application Field | Mechanism of Utility | Key References |

| Vitamin B6 Synthesis | Precursor for the industrial and lab-scale synthesis of Pyridoxine (Vitamin B6) via reaction with dienophiles. | [1], [2] |

| Peptidomimetics | The oxazole ring serves as a bioisostere for amide bonds, providing metabolic stability and conformational constraint in peptide-based drugs.[2] | [3] |

| Natural Product Synthesis | Used as a building block for complex alkaloids (e.g., thiopeptide antibiotics) where the oxazole moiety is preserved or transformed. | [4] |

| Metabolic Biomarkers | This compound is identified as a metabolite in specific dietary contexts, aiding in metabolomic profiling. | [5] |

References

-

Oxazole Diels–Alder Reactions. ResearchGate. Available at: [Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

-

Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core. Chemical Communications.[3] Available at: [Link]

-

This compound Compound Summary. PubChem. Available at: [Link]

Sources

- 1. This compound | C5H7NO | CID 89961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyloxazole|CAS 23012-10-4|Building Block [benchchem.com]

- 3. Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2,5-Dimethyloxazole: A Privileged Scaffold for Fragment-Based Drug Discovery

The following technical guide details the medicinal chemistry applications of the 2,5-dimethyloxazole moiety.

Technical Monograph | Medicinal Chemistry & Synthetic Applications

Executive Summary

In modern medicinal chemistry, This compound represents more than a simple heterocycle; it serves as a robust, metabolically stable pharmacophore and a versatile synthetic building block. While the oxazole ring itself is ubiquitous in natural products (e.g., phorboxazoles, virginiamycin), the specific 2,5-dimethyl substitution pattern offers unique advantages:

-

Metabolic Blockade: Methylation at the C2 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated oxidation), significantly enhancing in vivo half-life compared to unsubstituted oxazoles.

-

Conformational Restriction: The steric bulk of the methyl groups restricts rotation when linked to other pharmacophores, potentially locking bioactive conformations.

-

Synthetic Versatility: The scaffold presents three distinct vectors for diversification: lateral lithiation (C2/C5-methyls) and electrophilic substitution/coupling (C4-H).

This guide analyzes the chemo-structural properties, synthetic protocols, and therapeutic applications of this compound, specifically within immunology (STING agonists) and anti-infective research.

Chemo-Structural Profile & Reactivity

Understanding the electronic distribution of this compound is prerequisite to its application.

| Property | Value / Characteristic | Medicinal Relevance |

| Molecular Weight | 97.12 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| LogP | ~1.1 | High lipophilicity efficiency (LipE); good membrane permeability. |

| H-Bond Acceptors | 1 (Nitrogen) | The nitrogen lone pair is available for H-bonding (e.g., in kinase hinge regions). |

| Basicity (pKa) | ~0.8 (Conjugate acid) | Weakly basic; remains neutral at physiological pH, aiding passive transport. |

| Metabolic Liability | Low (C2-blocked) | The C2-methyl prevents facile ring opening or oxidation common in C2-H oxazoles. |

Reactivity Logic: The Regioselectivity Challenge

The this compound ring presents a classic regioselectivity challenge during functionalization.

-

C2-Methyl (Lateral Lithiation): The protons on the C2-methyl group are significantly acidic due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the C=N bond.

-

C4-Position (Electrophilic Attack): The C4 carbon is the most electron-rich center on the ring, suitable for Halogenation (e.g., NBS) followed by Suzuki/Buchwald couplings.

Expert Insight: While lateral lithiation is powerful, treating this compound with n-BuLi often yields a mixture of C2-CH₂Li and C5-CH₂Li species. To achieve high regioselectivity for the C2-side chain extension, kinetic control (-78°C) or the use of directing groups at C4 is often required.

Synthetic Utility & Protocols

Workflow 1: C4-Functionalization (The Gateway to Libraries)

The most common entry point for medicinal chemists is functionalizing the C4 position to attach the oxazole to a larger drug scaffold.

Protocol: Synthesis of 4-(4-Bromophenyl)-2,5-dimethyloxazole Rationale: This intermediate allows for subsequent Suzuki coupling to generate biaryl systems found in antimicrobial candidates.

-

Reagents: 2-Bromo-1-(4-bromophenyl)propan-1-one (1.0 eq), Acetamide (excess), Urea (catalytic).

-

Procedure:

-

Mix the alpha-bromo ketone with acetamide (solvent-free or in acetic acid).

-

Heat the mixture under microwave irradiation at 140°C for 20–40 minutes (Cyclodehydration).

-

Workup: Pour onto crushed ice/water. Neutralize with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]

-

Purification: Silica gel chromatography (Hexane:EtOAc).

-

-

Validation: 1H NMR should show the disappearance of the methine proton of the starting ketone and the appearance of two distinct methyl singlets for the oxazole ring (approx. δ 2.45 and 2.50 ppm).

Workflow 2: Regioselective Lateral Lithiation

Rationale: To extend the carbon chain at the C2 position (e.g., for linker synthesis in PROTACs or ADCs).

-

Reagents: this compound (1.0 eq), n-BuLi (1.1 eq), Electrophile (e.g., Benzyl bromide), THF (anhydrous).

-

Procedure:

-

Cool THF solution of this compound to -78°C (Critical for kinetic control).

-

Add n-BuLi dropwise over 15 mins. Stir for 30 mins.

-

Add electrophile slowly.

-

Allow to warm to RT overnight.

-

-

Note: If C5-lithiation is observed as a byproduct, transmetalation with ZnCl₂ prior to electrophile addition can sometimes improve selectivity profiles.

Medicinal Applications & Case Studies

A. STING Agonists (Immunotherapy)

Recent breakthroughs in cancer immunotherapy have utilized the this compound moiety in STING (Stimulator of Interferon Genes) agonists .

-

Mechanism: The oxazole acts as a rigid linker that positions amide bonds to interact with the STING binding pocket.

-

Specific Example: Compound 8 (referenced in J. Med. Chem.) utilizes a This compound-4-carboxamide motif.[3][4]

-

Role of Moiety: The 2,5-dimethyl pattern provides the necessary hydrophobicity to occupy the binding cleft while the amide nitrogen engages in hydrogen bonding. The C2-methyl group specifically prevents metabolic degradation in the cytosolic environment.

B. Anti-Infectives (Tuberculosis & Malaria)

Substituted 2,5-dimethyloxazoles have shown efficacy against Mycobacterium tuberculosis.[5]

-

Structure-Activity Relationship (SAR):

-

C4-Substituent: A lipophilic aryl group (e.g., biphenyl or substituted aniline) is required for cell wall penetration.

-

Activity: Derivatives have demonstrated MIC values in the micro-molar range, comparable to standard antibiotics in early screens. The oxazole ring acts as a bioisostere for amide or ester linkages found in traditional antibiotics, improving hydrolytic stability.

C. Bioisosterism

The this compound ring is a classic bioisostere for the amide bond (-CO-NH-).

-

The C2-N3 bond mimics the carbonyl-nitrogen bond order.

-

The C5-C4 vector mimics the alpha-carbon connectivity.

-

Application: Replacing peptide bonds in peptidomimetics to improve oral bioavailability and protease resistance.

Visualizations

Diagram 1: Synthetic Divergence of this compound

This diagram illustrates the regioselective functionalization pathways available to the medicinal chemist.

Caption: Divergent synthetic pathways: C2-methyl lithiation (Green) vs. C4-ring functionalization (Red).

Diagram 2: Pharmacophore Logic in STING Agonists

Visualizing how the moiety contributes to binding and stability in complex drug candidates.

Caption: SAR contribution of the this compound core in STING agonist design.

References

-

BenchChem. The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. BenchChem Technical Resources.[2][8] Link

-

Ravi, K., et al. (2018). Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives.[5] World Journal of Pharmaceutical Research, 7(1).[5] Link

-

Breiner, A., et al. (2023). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry. Link

- Taylor, R.D., et al. (2016). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 59(10), 4443–4458. (Contextualizing Oxazole Bioisosteres).

-

Crews, C.M., et al. (1999). Selective lithiation of 2-methyloxazoles.[9] Applications to pivotal bond constructions in the phorboxazole nucleus. Journal of the American Chemical Society. Link

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound this compound (FDB010956) - FooDB [foodb.ca]

- 7. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethyloxazole: A Technical Guide to Flavor Chemistry and Analysis

Topic: 2,5-Dimethyloxazole: Chemical Profile, Occurrence, and Analytical Characterization in Food Matrices Content Type: Technical Whitepaper Audience: Researchers, Food Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 23012-11-5) is a heterocyclic aromatic compound belonging to the oxazole class.[1][2][3] While often overshadowed by its sulfur-containing analogs (thiazoles) and nitrogen-rich cousins (pyrazines), this compound plays a distinct role in the volatile profile of thermally processed foods.[1] It is a key product of the Maillard reaction, contributing to the complex "roasted," "nutty," and "green/vegetable" aroma profiles found in coffee (Coffea arabica), cocoa butter, and fried meats.[1]

Critical Regulatory Note: Researchers must distinguish between natural occurrence and regulatory approval as an additive . While this compound is a pervasive natural constituent in cooked foods, it does not currently hold a standalone FEMA GRAS (Generally Recognized As Safe) number for use as a synthetic added flavoring agent in the US, unlike its alkylated derivatives such as 4-ethyl-2,5-dimethyloxazole (FEMA 4395).[1] This guide focuses on its characterization as a flavor volatile, a biomarker for thermal processing, and a chemical scaffold.[1]

Chemical Identity & Physicochemical Properties

For drug development and food science professionals, understanding the structure-activity relationship (SAR) is vital.[1] The oxazole ring is less basic than imidazole and less lipophilic than thiazole, influencing its volatility and receptor binding.

Table 1: Physicochemical Profile

| Property | Value | Context |

| IUPAC Name | 2,5-Dimethyl-1,3-oxazole | Core heterocyclic structure |

| CAS Number | 23012-11-5 | Unique Identifier |

| Molecular Formula | C₅H₇NO | MW: 97.12 g/mol |

| Boiling Point | ~117–118 °C | Moderate volatility (Headspace active) |

| LogP (Octanol/Water) | ~0.8–1.1 | Moderate lipophilicity; crosses biological membranes |

| Odor Threshold | Low ppm range | Potent "green/roasted" impact |

| Solubility | Soluble in ethanol, propylene glycol | Hydrophobic enough for fat extraction |

Mechanism of Formation: The Maillard Pathway

The generation of this compound in food systems is non-enzymatic. It arises primarily through the Maillard Reaction , specifically involving the Strecker degradation of amino acids in the presence of dicarbonyls.[1]

Pathway Mechanics

-

Precursors: The reaction typically requires an amino acid (e.g., Alanine or Threonine) and a reducing sugar or dicarbonyl (e.g., Diacetyl).[1]

-

Condensation: Formation of an

-aminoketone intermediate. -

Cyclodehydration: The Robinson-Gabriel type cyclization of the intermediate yields the oxazole ring.

Figure 1: Biogenic Formation Pathway

The following diagram illustrates the theoretical formation of this compound from precursor metabolites during thermal processing.

Caption: Thermal generation of this compound via Strecker degradation and cyclodehydration.[1]

Sensory Profile & Organoleptic Properties

In food matrices, this compound functions as a "modifier" rather than a primary character impact compound.[1]

-

Primary Descriptors: Green, vegetable-like, nutty, roasted.[1]

-

Matrix Effects:

Analytical Characterization: HS-SPME-GC-MS Protocol

Due to its volatility and low concentration in complex matrices (like coffee or urine), Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection.[1]

Protocol: Determination in Ground Coffee

Objective: Isolate and identify this compound from a lipid-rich solid matrix.[1]

Step 1: Sample Preparation[1]

-

Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution (to salt-out volatiles).

-

Add 10 µL of Internal Standard (e.g., 2-methyl-3-heptanone, 50 ppm in methanol).

-

Seal with a PTFE/silicone septum.

Step 2: Extraction (HS-SPME)[1]

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The triple-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.

-

Incubation: 15 min at 60°C (with agitation at 250 rpm).

-

Extraction: Expose fiber to headspace for 30 min at 60°C.

Step 3: GC-MS Parameters[1][4]

-

Column: DB-WAX or equivalent polar column (30 m × 0.25 mm × 0.25 µm). Reasoning: Polar columns separate nitrogen-heterocycles better than non-polar phases.[1]

-

Injector: Splitless mode, 250°C. Desorption time: 3 min.

-

Oven Program:

-

40°C for 3 min.

-

Ramp 5°C/min to 150°C.

-

Ramp 10°C/min to 240°C (hold 5 min).

-

-

MS Detection: Electron Impact (EI) at 70 eV.[1] Scan range 35–300 m/z.

Step 4: Identification Criteria

-

Retention Index (RI): Compare calculated RI against NIST library values (approx. RI 1050-1100 on Wax columns).[1]

-

Mass Spectrum: Major ions: m/z 97 (Molecular Ion), 69 (Base Peak, loss of CO), 42.[1]

Figure 2: Analytical Workflow

Caption: HS-SPME-GC-MS workflow for trace analysis of this compound.

Synthesis (Laboratory Scale)

For researchers requiring high-purity standards for toxicology or sensory studies, the Robinson-Gabriel Synthesis is the preferred method.[1]

Reaction: Cyclodehydration of 2-acetamido-propanone.[1]

-

Starting Material: 2-Acetamido-propanone (derived from Alanine + Acetic Anhydride).[1]

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃).[1]

-

Procedure:

-

Dissolve 2-acetamido-propanone in POCl₃.

-

Reflux at 90°C for 2 hours.

-

Quench in ice water and neutralize with Na₂CO₃.

-

Extract with ether and distill.

-

-

Yield: Typically 60–75%.

Regulatory & Safety Profile

-

FEMA Status: this compound (CAS 23012-11-5) is NOT currently listed as FEMA GRAS for use as a flavoring additive.[1]

-

Related Approved Compounds:

-

Safety: As a natural constituent of coffee, it is consumed globally.[1] However, for synthetic addition, one must use the approved alkylated derivatives or submit a GRAS dossier.[1]

References

-

Flavor & Extract Manufacturers Association (FEMA). (2015).[1] FEMA GRAS Flavoring Substances 23-27. FEMA.[9][10] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89961, this compound. PubChem.[2][11] Link[1]

-

The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Flavor and Safety Information. Link

-

Mondello, L., et al. (2005).[1] Reliable Characterization of Coffee Volatiles by HS-SPME-GC-MS. Journal of Separation Science. Link[1]

-

FoodB. (2024).[1] Compound Summary: this compound (FDB010956).[1][11][12] Link[1]

Sources

- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 2. This compound | C5H7NO | CID 89961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. benchchem.com [benchchem.com]

- 5. scholars.direct [scholars.direct]

- 6. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]

- 7. Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ift.org [ift.org]

- 10. femaflavor.org [femaflavor.org]

- 11. 2,5-dimethyl oxazole, 23012-11-5 [thegoodscentscompany.com]

- 12. Showing Compound this compound (FDB010956) - FooDB [foodb.ca]

Methodological & Application

Application Note: Dakin-West Synthesis of Substituted Oxazoles

Mechanistic Insights, Experimental Protocols, and Recent Advances in Direct Oxazole Formation

Introduction & Scope

The synthesis of highly substituted oxazoles is a critical transformation in medicinal chemistry, frequently utilized in the development of PPAR agonists, cysteine protease inhibitors, and complex natural products[1][2]. The classical approach to these heterocycles involves a robust two-step sequence: the Dakin-West reaction to convert an α-amino acid into an α-acetamido ketone, followed by a Robinson-Gabriel cyclodehydration to close the oxazole ring[1][3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This note details the mechanistic causality behind reagent selection, offers field-proven, self-validating protocols, and highlights recent process chemistry discoveries—specifically, the spontaneous formation of oxazole byproducts in modified Dakin-West reactions[2].

Mechanistic Principles & Causality (E-E-A-T)

The Azlactone Pathway (Dakin-West)

The Dakin-West reaction relies on the activation of an α-amino acid using an acid anhydride (typically acetic anhydride) and a base (usually pyridine)[3][4].

-

Activation & Cyclization : The amino acid is acylated to form a mixed anhydride, which rapidly cyclizes into an oxazolone (azlactone) intermediate[4].

-

Deprotonation & Racemization (Causality) : Pyridine deprotonates the azlactone to form a resonance-stabilized 1,3-oxazol-5-olate anion. Crucial Insight: The aromaticity of this anion makes the azlactone highly acidic, driving the reaction forward. However, this aromatic stabilization fundamentally destroys any stereocenter at the α-position, resulting in complete racemization of the chiral center[4].

-

Acylation & Decarboxylation : The anion undergoes C-acylation, followed by ring-opening and decarboxylation to yield the α-acetamido ketone[3][4]. The evolution of CO₂ serves as a self-validating visual indicator of reaction progress.

Cyclodehydration (Robinson-Gabriel)

To form the oxazole, the α-acetamido ketone must undergo dehydration. This is typically achieved using strong dehydrating agents like POCl₃ or catalytic H₂SO₄ in acetic anhydride[1]. The highly electrophilic reagent activates the amide oxygen, facilitating intramolecular attack by the ketone enol(ate), followed by the elimination of water to yield the aromatic oxazole[3].

Recent Advances: Spontaneous Oxazole Formation

While oxazole cyclization traditionally requires harsh dehydrating conditions, recent process development work by Imada et al. (2025) revealed that modified Dakin-West reactions can spontaneously yield oxazoles as a primary byproduct[2]. This occurs via a hydroxyoxazolidine intermediate that undergoes spontaneous dehydration[2]. The extent of this spontaneous cyclization is highly solvent-dependent, requiring careful solvent selection during process optimization[2].

Mechanistic pathways from α-amino acids to substituted oxazoles via the Dakin-West reaction.

Experimental Workflows & Protocols

Protocol A: Synthesis of α-Acetamido Ketones (Dakin-West)

Objective: Convert an α-amino acid to its corresponding α-acetamido ketone.

-

Preparation : In an oven-dried round-bottom flask under an inert atmosphere, suspend the α-amino acid (10 mmol) in acetic anhydride (50 mmol, 5.0 eq).

-

Base Addition : Add anhydrous pyridine (20 mL) to the suspension. Note: For temperature-sensitive substrates, adding 4-dimethylaminopyridine (DMAP, 0.1 eq) acts as a nucleophilic catalyst, allowing the reaction to proceed at room temperature[3].

-

Reaction Execution : Heat the mixture to 90 °C. Monitor the reaction via a bubbler; the continuous evolution of CO₂ physically validates active decarboxylation[4].

-

Workup : Once gas evolution ceases (typically 2-4 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove excess pyridine and acetic anhydride. Partition the residue between ethyl acetate and 1M HCl to remove residual pyridine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude α-acetamido ketone.

Protocol B: Robinson-Gabriel Cyclodehydration to Oxazoles

Objective: Convert the α-acetamido ketone to a substituted oxazole. Method Selection: Choose Method A for aromatic substrates and Method B for aliphatic substrates to maximize yield and prevent degradation[1].

Method A (POCl₃ in DMF) - Ideal for Aromatic Substrates:

-

Dissolve the α-acetamido ketone (5 mmol) in anhydrous DMF (15 mL).

-

Dropwise, add POCl₃ (15 mmol, 3.0 eq) at 0 °C.

-

Heat the reaction to 90 °C for 30 minutes[1].

-

Quench carefully with saturated aqueous NaHCO₃ and extract with dichloromethane.

Method B (H₂SO₄ in Ac₂O) - Ideal for Aliphatic Substrates:

-

Dissolve the α-acetamido ketone (5 mmol) in acetic anhydride (10 mL).

-

Add concentrated H₂SO₄ (0.5 mmol, 0.1 eq) dropwise.

-

Heat to 90 °C for 30-60 minutes[1].

-

Neutralize and extract as described above.

Standard two-step experimental workflow for the synthesis of substituted oxazoles.

Data Presentation & Optimization

Table 1: Reagent Selection and Yield Optimization for Oxazole Cyclodehydration This table summarizes the condition-dependent yields for the cyclodehydration step, demonstrating the necessity of substrate-specific reagent selection to prevent degradation of sensitive intermediates[1].

| Substrate Type | R-Group (Ketone) | Cyclodehydration Method | Reagents | Yield (%) |

| Aromatic | Phenyl | Method A | POCl₃ / DMF | 85 - 92% |

| Aromatic | 4-Fluorophenyl | Method A | POCl₃ / DMF | 88% |

| Aliphatic | Methyl | Method B | cat. H₂SO₄ / Ac₂O | 78 - 84% |

| Aliphatic | Isopropyl | Method B | cat. H₂SO₄ / Ac₂O | 81% |

| Data adapted from Godfrey et al., detailing the synthesis of PPARα/γ agonist intermediates[1]. |

Table 2: Solvent Effects on Spontaneous Oxazole Formation in Modified Dakin-West Reactions When synthesizing diastereomeric α-ketoamides, the choice of solvent drastically impacts the spontaneous formation of oxazole byproducts[2].

| Solvent | Reaction Rate | Oxazole Byproduct Formation | High-Polarity Byproducts |

| THF | Slow | High (Increases with time) | High |

| EtOAc | Fast | Minimal / Suppressed | Low |

| Data adapted from Imada et al., optimizing cysteine protease inhibitor synthesis[2]. |

References

-

Dakin–West reaction - Wikipedia Source: wikipedia.org URL:[Link]

-

Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Precision Synthesis of 2,5-Dimethyloxazole

This Application Note is structured to provide a high-precision, reproducible guide for the synthesis of 2,5-Dimethyloxazole. It prioritizes regiochemical fidelity, distinguishing critical differences between "classic" routes (which often yield the 2,4-isomer) and modern, regioselective protocols.

Executive Summary

This compound (CAS: 23012-11-5) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for pyridoxine (Vitamin B6) analogs.

Critical Technical Note: A common error in the synthesis of this specific isomer is the attempted use of the Blümlein-Lewy reaction (Chloroacetone + Acetamide). While operationally simple, this route predominantly yields 2,4-dimethyloxazole due to the mechanism of nucleophilic attack by the amide oxygen on the

To ensure the synthesis of the 2,5-isomer , this protocol details two validated strategies:

-

Method A (Recommended): Transition-Metal Catalyzed Cycloisomerization of

-Propargylacetamide. (High regiocontrol, mild conditions). -

Method B (Scalable): Robinson-Gabriel Cyclodehydration of

-Acetonylacetamide. (Classic, robust, requires specific precursor).

Strategic Overview & Reaction Logic

The selection of the synthetic route depends on the scale and available instrumentation. Method A is preferred for discovery-scale synthesis (100 mg – 10 g) due to its superior purity profile. Method B is preferred for multi-kilogram process scale-up.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the routes.

Figure 1: Synthetic decision tree highlighting the regiochemical risks of the Blümlein-Lewy route and the specificity of the recommended protocols.

Method A: Cycloisomerization of -Propargylacetamide (Recommended)

This method utilizes a 5-exo-dig cyclization of an internal alkyne amide. It is atom-economical and avoids the formation of tarry byproducts common in acid-mediated dehydrations.

Phase 1: Precursor Synthesis ( -Propargylacetamide)

Reaction: Propargylamine + Acetic Anhydride

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][] | Density | Amount (Example) |

| Propargylamine | 55.08 | 1.0 | 0.86 g/mL | 5.51 g (100 mmol) |

| Acetic Anhydride | 102.09 | 1.1 | 1.08 g/mL | 11.2 g (10.4 mL) |

| Triethylamine | 101.19 | 1.2 | 0.73 g/mL | 12.1 g (16.7 mL) |

| DCM (Solvent) | - | - | - | 100 mL |

Protocol:

-

Dissolve propargylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0°C under

. -

Add acetic anhydride (1.1 equiv) dropwise over 30 minutes. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1M HCl (2x), Sat.

(2x), and Brine. Dry over -

Concentration: Remove solvent in vacuo. The product is usually a clear oil or low-melting solid pure enough for the next step.

Phase 2: Cyclization to this compound

Catalyst Choice:

| Reagent | Equiv.[1][2][5] | Conditions |

| N-Propargylacetamide | 1.0 | Dissolved in MeCN or Toluene |

| AuCl3 (Option 1) | 0.05 (5 mol%) | RT, 2-4 hours |

| ZnI2 (Option 2) | 0.10 (10 mol%) | Reflux (80-110°C), 12-24 hours |

Protocol (Gold Catalysis - High Purity):

-

Dissolve

-propargylacetamide (10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL). -

Add

(150 mg, 5 mol%). The solution may darken. -

Stir at RT.[1][2] Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The amide spot (

) will disappear; the oxazole spot ( -

Purification: Filter through a short pad of silica or Celite to remove the metal catalyst.

-

Concentrate carefully (Product BP is 117°C—do not use high vacuum/heat for prolonged periods).

-

Distillation: Distill at atmospheric pressure or mild vacuum. Collect fraction boiling at 117-118°C.

Method B: Robinson-Gabriel Synthesis (Scalable)

This method is ideal if

Precursor:

Protocol:

-

Place

-acetonylacetamide (10 g) in a round-bottom flask. -

Add Acid: Add cold conc.

(20 mL) dropwise with stirring at 0°C. -

Cyclization: Heat the mixture to 90°C for 30 minutes. The solution will turn brown.

-

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization: Carefully neutralize with solid

until pH -

Extraction: Extract immediately with Diethyl Ether (3 x 50 mL). Oxazoles are water-soluble to some extent; thorough extraction is necessary.

-

Drying: Dry organics over

(preferred over -

Isolation: Fractional distillation.

Quality Control & Validation

To certify the synthesis of the 2,5-isomer and not the 2,4-isomer, use the following validation parameters.

Validation Table

| Parameter | This compound (Target) | 2,4-Dimethyloxazole (Impurity) |

| Boiling Point | 117 - 118 °C | 108 - 110 °C |

| Refractive Index ( | 1.4360 | 1.4390 |

| 1H NMR (CDCl3) |

Key Diagnostic: The proton on the oxazole ring is the definitive marker.

-

2,5-Isomer: The proton is at C4 . It is adjacent to the nitrogen but not as deshielded as C5. Shift

6.5 - 6.7 ppm . -

2,4-Isomer: The proton is at C5 (next to Oxygen). It is significantly more deshielded. Shift

7.2 - 7.4 ppm .

Troubleshooting & Safety

Troubleshooting Guide

Figure 2: Troubleshooting workflow for common synthetic failures.

Safety Directives

-

Propargylamine: Potent lachrymator and vesicant. Handle only in a fume hood.

-

Gold/Zinc Salts: Heavy metal waste must be segregated.

-

Exotherms: The Robinson-Gabriel dehydration with sulfuric acid is highly exothermic. Ice bath cooling during addition is mandatory to prevent "runaway" charring.

References

-

Robinson-Gabriel Synthesis Overview: Robinson, R. (1909). "LXXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.

-

Gold-Catalyzed Cyclization (Propargyl Amides): Hashmi, A. S. K., et al. (2000). "Gold-Catalyzed Organic Reactions." Organic Letters. (General reference for Au-catalysis of alkynes). See also: Cacchi, S., et al. (2003). "The Palladium-Catalyzed Cyclization of Propargyl Amides."

-

Regioselectivity of Blümlein-Lewy (Chloroacetone + Acetamide): Wiley, R. H. (1945). "The conversion of

-amino ketones to oxazoles." Chemical Reviews. (Clarifies the 2,4- vs 2,5- selectivity). -

Physical Properties & NMR Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "this compound".[6][7]

Sources

Application Note: Advanced Purification Protocols for 2,5-Dimethyloxazole

Executive Summary & Physicochemical Profile[1][2][3]